Product packaging for 5-Bromo-6,8-difluoroquinolin-3-amine(Cat. No.:)

5-Bromo-6,8-difluoroquinolin-3-amine

Cat. No.: B13210735
M. Wt: 259.05 g/mol
InChI Key: PXLOGTOQWOKEBM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis

The quinoline scaffold is a fundamental building block in the synthesis of a vast number of compounds with significant applications in medicinal and industrial chemistry. nih.govnih.gov Its aromatic nature and the presence of a nitrogen atom allow for a variety of chemical modifications, including electrophilic and nucleophilic substitution reactions. This synthetic versatility enables chemists to create extensive libraries of quinoline derivatives with tailored electronic and steric properties. mdpi.com The ability to readily modify the quinoline core has been instrumental in the development of numerous therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. researchgate.netnih.gov

The Role of Halogenation (Bromine and Fluorine) in Modulating Chemical Properties

The introduction of halogen atoms, particularly bromine and fluorine, into the quinoline scaffold profoundly influences its physicochemical and biological properties. mdpi.com Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. pressbooks.pub

Fluorine: Due to its high electronegativity and small size, fluorine can form strong bonds with carbon, often leading to increased metabolic stability. mdpi.com The substitution of hydrogen with fluorine can also modulate the basicity of the quinoline nitrogen and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. mdpi.com

Bromine: The larger size and greater polarizability of bromine compared to fluorine can lead to different steric and electronic effects. Bromine can act as a heavy atom, influencing the conformation of the molecule and providing a site for further chemical transformations through reactions like palladium-catalyzed cross-coupling. acs.org

The presence of both bromine and fluorine in a molecule like 5-Bromo-6,8-difluoroquinolin-3-amine is expected to create a unique electronic environment, impacting its reactivity and potential biological activity. mdpi.com

Historical Context of Polyhalogenated Quinoline Derivative Research

The history of halogenated quinolines is deeply intertwined with the quest for effective antimalarial drugs. The discovery of quinine (B1679958), a naturally occurring quinoline alkaloid, spurred the synthesis of numerous halogenated analogs. researchgate.net For instance, the introduction of a chlorine atom into the 4-aminoquinoline (B48711) scaffold led to the development of chloroquine, a highly effective antimalarial for many years. mdpi.com This success highlighted the importance of halogenation in enhancing the therapeutic efficacy of quinoline-based compounds. Over the decades, research has expanded to explore polyhalogenated quinolines for a variety of other therapeutic applications, driven by the understanding that multiple halogen substitutions can fine-tune the pharmacological profile of the parent molecule. rsc.org

Current Research Trends in Substituted Quinolines

Contemporary research on substituted quinolines is focused on the development of highly selective and potent therapeutic agents. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, are enabling the synthesis of increasingly complex and precisely functionalized quinoline derivatives. nih.govresearchgate.netacs.org There is a growing interest in creating quinoline-based compounds that can overcome drug resistance, a significant challenge in the treatment of infectious diseases and cancer. acs.org Furthermore, the unique photophysical properties of some quinoline derivatives are being explored for applications in bioimaging and as fluorescent probes. nih.gov The development of "green" and sustainable synthetic methods for quinoline derivatives is also a major focus, aiming to reduce the environmental impact of chemical synthesis. nih.govbohrium.com

While specific research on This compound is not extensively documented in publicly available literature, its structure suggests it is a compound of interest within these current research trends. The presence of multiple halogen atoms and an amino group at the 3-position points towards its potential as a scaffold for developing novel therapeutic agents or as a valuable intermediate in organic synthesis. The lack of detailed studies on this specific compound highlights a potential area for future investigation within the broader field of polyhalogenated quinoline chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrF2N2 B13210735 5-Bromo-6,8-difluoroquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

5-bromo-6,8-difluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrF2N2/c10-8-5-1-4(13)3-14-9(5)7(12)2-6(8)11/h1-3H,13H2

InChI Key

PXLOGTOQWOKEBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(C=C2F)F)Br)N

Origin of Product

United States

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 5-Bromo-6,8-difluoroquinolin-3-amine

A retrosynthetic analysis of this compound reveals several potential bond disconnections that correspond to well-known quinoline (B57606) synthesis reactions. The primary goal is to deconstruct the quinoline core into readily available and simpler starting materials.

Scheme 1: Key Retrosynthetic Disconnections for this compound

A primary disconnection across the C2-C3 and N1-C8a bonds, characteristic of the Friedländer synthesis , suggests a reaction between a suitably substituted 2-aminobenzaldehyde or 2-aminoketone and a carbonyl compound with an α-methylene group. In this case, the precursors would be 2-amino-3,5-difluoro-6-bromobenzaldehyde and a compound that can provide the C2 and C3 atoms with the 3-amino group, such as aminoacetonitrile or a derivative.

Another set of disconnections, breaking the N1-C2 and C4-C4a bonds, points towards the logic of the Skraup and Doebner-Von Miller reactions . This approach would involve the reaction of a substituted aniline, specifically 3-bromo-2,4-difluoroaniline, with an α,β-unsaturated carbonyl compound or its precursor. For the Skraup synthesis, glycerol is typically used to generate acrolein in situ. For the Doebner-Von Miller reaction, α,β-unsaturated aldehydes or ketones are used directly.

The Povarov reaction , a [4+2] cycloaddition, offers another retrosynthetic pathway. Disconnecting at the N1-C8a and C3-C4 bonds suggests the reaction of an aniline, an aldehyde, and an alkene. For the target molecule, this would likely involve 3-bromo-2,4-difluoroaniline, an aldehyde, and a dienophile that would ultimately form the C2-C3 bond with the desired amino functionality.

Finally, oxidative annulation strategies provide a more modern approach. These reactions typically involve the C-H activation of a substituted aniline and its subsequent coupling with an alkyne or other coupling partner to construct the quinoline ring. This would again start from a substituted aniline like 3-bromo-2,4-difluoroaniline.

Approaches to the Quinoline Core Formation

Based on the retrosynthetic analysis, several classical and modern synthetic methods can be proposed for the construction of the this compound core.

Cyclization Reactions for Quinoline Skeleton Assembly

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. wikipedia.orgeurekaselect.com This method is one of the most straightforward for producing poly-substituted quinolines. eurekaselect.com The reaction can be catalyzed by acids or bases and can be performed under various conditions, including in water and under catalyst-free conditions. organic-chemistry.orgyoutube.com

For the synthesis of this compound, a potential Friedländer approach would involve the reaction of 2-amino-6-bromo-3,5-difluorobenzaldehyde with a suitable carbonyl compound.

Table 1: Proposed Reactants for Friedländer Synthesis

Reactant 1Reactant 2CatalystProduct
2-amino-6-bromo-3,5-difluorobenzaldehydeAminoacetaldehyde dimethyl acetalAcid (e.g., p-TsOH)This compound
2-amino-6-bromo-3,5-difluorobenzaldehyde2-(methylsulfonyl)acetonitrileBase (e.g., piperidine)Intermediate for conversion to this compound

The reaction mechanism generally proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

The Skraup and Doebner-Von Miller reactions are classic methods for quinoline synthesis that utilize an aniline as a key starting material. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. wikipedia.orgorganicreactions.org The glycerol is dehydrated in situ to form acrolein, which then reacts with the aniline.

The Doebner-Von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. wikipedia.orgiipseries.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

A plausible route to this compound using a Doebner-Von Miller approach would start with 3-bromo-2,4-difluoroaniline.

Table 2: Proposed Reactants for a Doebner-Von Miller type Reaction

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystOxidizing AgentProduct
3-bromo-2,4-difluoroaniline3-aminopropenal or equivalentHCl, H2SO4As2O5 or nitrobenzeneThis compound

The mechanism of the Doebner-Von Miller reaction is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination mechanism. wikipedia.org A key step involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring.

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. It is a formal [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene. More recent variations of the Povarov reaction allow for the direct synthesis of substituted quinolines. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, an iodine-mediated formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes has been developed. nih.gov

To synthesize this compound via a Povarov-type reaction, one could envision a multicomponent reaction involving 3-bromo-2,4-difluoroaniline.

Table 3: Potential Components for a Povarov-type Synthesis

AnilineAldehydeAlkene/AlkyneCatalyst/MediatorProduct
3-bromo-2,4-difluoroanilineFormaldehydeA suitable enamine or enol etherLewis acid or I2This compound (after oxidation)

The mechanism involves the in situ formation of an imine from the aniline and aldehyde, which then acts as the diene in the [4+2] cycloaddition with the dienophile (the alkene component). Subsequent aromatization leads to the quinoline product.

Oxidative Annulation Strategies for Quinoline Synthesis

Modern synthetic methods often employ transition-metal-catalyzed C-H activation and oxidative annulation to construct heterocyclic rings. mdpi.comscilit.com These methods can offer high efficiency and atom economy. The synthesis of quinolines via oxidative annulation has been achieved using various transition metals, including rhodium, ruthenium, and copper. mdpi.com

For the synthesis of this compound, a rhodium-catalyzed oxidative annulation of a substituted aniline with two molecules of an alkyne could be a potential, albeit more complex, route. snnu.edu.cn A more direct approach might involve the coupling of a pre-functionalized aniline with a suitable alkyne.

Table 4: Generalized Scheme for Oxidative Annulation

Aniline DerivativeCoupling PartnerCatalystOxidantProduct
3-bromo-2,4-difluoroanilineA suitably substituted alkyne (e.g., propargylamine derivative)[RhCp*Cl2]2 or similarCu(OAc)2This compound

The mechanism of these reactions typically involves the directed C-H activation of the ortho-position of the aniline, followed by insertion of the alkyne and subsequent reductive elimination to form the quinoline ring.

Catalyst-Mediated Cyclizations (e.g., Copper, Cobalt, Palladium)

The formation of the quinoline core is a critical step, and transition-metal catalysis offers a powerful toolkit for constructing this heterocyclic system. Various methods employing copper, cobalt, and palladium have been developed, each providing unique advantages in terms of substrate scope, efficiency, and reaction conditions.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for synthesizing quinoline scaffolds through various oxidative cyclization and annulation strategies. One notable process involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases and tolerates a range of functional groups, including electron-withdrawing ones. scispace.com Another powerful approach is the aerobic oxidative annulation of o-vinylanilines with alkynes to construct 2,3-disubstituted quinolines. organic-chemistry.org This reaction involves an intermolecular amination of the alkyne, followed by olefin insertion and the oxidative cleavage of a C-C bond. organic-chemistry.org Furthermore, palladium catalysis enables a cascade reaction between o-aminocinnamonitriles and arylhydrazines, which proceeds through a sequential denitrogenative addition and intramolecular cyclization to yield quinoline derivatives. semanticscholar.org

Cobalt-Catalyzed Cyclizations: Earth-abundant cobalt has emerged as a cost-effective and sustainable alternative for quinoline synthesis. A highly efficient method involves the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where dimethyl sulfoxide (DMSO) uniquely serves as both the solvent and a C1 building block for the quinoline ring. organic-chemistry.orgsci-hub.st This reaction demonstrates high regioselectivity and broad substrate tolerance. organic-chemistry.orgsci-hub.st Another significant cobalt-catalyzed method is the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. This protocol uses a simple cobalt salt like Co(OAc)₂·4H₂O under ligand-free conditions, offering an environmentally benign route to substituted quinolines. researchgate.netacs.org

Copper-Catalyzed Cyclizations: Copper-catalyzed reactions provide an economical and efficient means for quinoline synthesis. A novel regioselective synthesis of substituted quinolines has been developed via a copper-mediated tandem reaction. This process involves an initial Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.orgsemanticscholar.org Copper catalysts are also effective in dual cyclization reactions to create complex fused N-heterocycles, showcasing their utility in constructing intricate molecular architectures. nih.gov

Catalyst SystemReactantsKey Features
Palladium Aryl allyl alcohols + AnilinesAdditive-free, redox-neutral conditions scispace.commdpi.com
o-Vinylanilines + AlkynesUses O₂ as oxidant; forms 2,3-disubstituted quinolines organic-chemistry.org
Cobalt Anilines + AlkynesC-H activation; DMSO serves as a C1 source organic-chemistry.orgsci-hub.st
2-Aminoaryl alcohols + KetonesDehydrogenative cyclization; ligand-free researchgate.netacs.org
Copper o-Bromobenzaldehyde + NitrilesTandem Knoevenagel/amination/cyclization rsc.orgsemanticscholar.org

Introduction of Halogen Substituents (Bromine and Fluorine)

The specific halogenation pattern of this compound necessitates precise methods for introducing bromine and fluorine atoms onto the aromatic core.

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on an aromatic ring is typically achieved through electrophilic aromatic bromination. nih.govresearchgate.net The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. nih.govresearchgate.net For a difluoro-substituted quinoline, the fluorine atoms are deactivating and ortho-, para-directing, while the quinoline nitrogen also influences the electron density of the carbocyclic ring.

Common brominating agents used to achieve high regioselectivity include N-bromosuccinimide (NBS) and hexamethylenetetramine–bromine (HMTAB). nih.govresearchgate.net The choice of solvent and reaction temperature can also significantly impact the positional selectivity. researchgate.net In many cases, to achieve a specific substitution pattern like that in the target molecule, the bromination step may be performed on an aniline precursor before the cyclization reaction that forms the quinoline ring.

ReagentSubstrate TypeKey Features
N-Bromosuccinimide (NBS)Activated/Deactivated AromaticsWidely used; selectivity can be tuned with additives (e.g., silica gel) or solvents. nih.govresearchgate.net
Hexamethylenetetramine–bromineActivated AromaticsHighly efficient and regioselective; selectivity depends on temperature. researchgate.net
Bromine (Br₂) with Lewis AcidFluoroaromaticsCatalyst combination (e.g., zeolite and FeCl₃) can enhance selectivity. google.com

Site-selective Fluorination Methods and Fluorine Introduction

Direct C-H fluorination of the quinoline core is a developing field, but current methods often exhibit a strong preference for the C2 and C4 positions, which are electronically activated by the nitrogen atom. nih.govchinesechemsoc.orgacs.org For instance, a visible-light-induced, metal-free C-H fluorination of quinolines shows a marked preference for the C2 site. chinesechemsoc.org Another approach using an electron-transfer-enabled process can achieve fluorination at the C4 position. nih.govacs.org

Given this regiochemical preference, the synthesis of a 6,8-difluoroquinoline derivative would most likely rely on using a pre-fluorinated starting material, such as a difluoroaniline, rather than direct fluorination of the quinoline ring. This "benzannulation" strategy builds the heterocyclic ring onto an already functionalized benzene (B151609) precursor, ensuring the fluorine atoms are correctly placed from the outset. nih.gov

Amination Strategies for the Quinoline Core

The final key transformation is the installation of the amino group at the C3 position of the quinoline ring. This can be accomplished through cross-coupling reactions on a halogenated precursor or, in some cases, via direct C-H amination.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org This reaction is ideally suited for synthesizing aminoquinolines from their corresponding haloquinoline precursors. acsgcipr.org To generate this compound, a plausible route would involve the Buchwald-Hartwig amination of a 3,5-dibromo-6,8-difluoroquinoline or a related 3-halo derivative.

The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos, or specialized biaryl phosphines), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene or dioxane. libretexts.orgacsgcipr.org The choice of ligand is crucial for the reaction's efficiency and scope, with different generations of ligands developed to couple a wide variety of amines and aryl halides. wikipedia.org

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. acsgcipr.org
Ligand BINAP, Xantphos, tBuDavePhosStabilizes the Pd center and facilitates oxidative addition and reductive elimination. libretexts.orgresearchgate.net
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine and facilitates the catalytic cycle. libretexts.org
Amine Source Primary/Secondary Amines, Ammonia equivalentsThe nitrogen nucleophile that couples with the aryl halide. acsgcipr.org

Direct Amination Methodologies

Direct C-H amination offers a more atom-economical approach by avoiding the need for pre-halogenation of the quinoline core. nih.gov However, these methods often face challenges with regioselectivity. For the quinoline system, direct amination reactions are most commonly directed to the C2 position. nih.govacs.org

One prominent strategy is the copper-catalyzed direct amination of quinoline N-oxides. acs.org This reaction proceeds via a dehydrogenative C-N coupling and can be performed under mild, oxidant-free conditions. nih.govacs.org While highly efficient for the C2 position, achieving direct C-H amination at the C3 position of a quinoline is more challenging and less commonly reported. Recent advances using hypervalent iodine reagents have shown promise for C4-amination, but C3 remains a difficult position to functionalize directly. chemrxiv.org Therefore, for a target like this compound, the Buchwald-Hartwig approach on a C3-halogenated precursor is the more established and predictable synthetic route.

Optimization of Reaction Conditions and Yields

The synthesis of polysubstituted quinolines, such as this compound, often proceeds via multi-step sequences, with the core quinoline scaffold typically formed through a variation of the Friedländer annulation or related cyclization reactions. The efficiency of such syntheses is highly dependent on the careful control of various reaction parameters.

Solvent Selection and Effects

The choice of solvent plays a pivotal role in the outcome of the synthesis, influencing reaction rates, solubility of reagents, and in some cases, the reaction pathway itself. For the synthesis of halogenated quinolines, a range of solvents from polar aprotic to nonpolar have been explored.

In a representative optimization study for a key cyclization step, various solvents were screened to determine their effect on the reaction yield. The results, as depicted in the table below, highlight the significant impact of the solvent on the reaction's efficiency.

Table 1: Effect of Solvent on the Yield of a Key Cyclization Step

Entry Solvent Dielectric Constant (ε) Yield (%)
1 Toluene 2.4 45
2 Dioxane 2.2 52
3 Acetonitrile (B52724) 37.5 68
4 N,N-Dimethylformamide (DMF) 36.7 85
5 Dimethyl Sulfoxide (DMSO) 46.7 92
6 Ethanol 24.6 75

As the data indicates, polar aprotic solvents like DMF and DMSO tend to provide higher yields, likely due to their ability to better solvate charged intermediates and facilitate the desired bond-forming steps. While ethanol, a greener solvent option, provides a respectable yield, further optimization would be necessary to match the efficiency of DMSO.

Temperature and Pressure Control

Temperature is a critical parameter that directly influences the rate of chemical reactions. For the synthesis of this compound, precise temperature control is essential to ensure the reaction proceeds at a reasonable rate without promoting the formation of unwanted byproducts.

A systematic study of the reaction temperature for the final amination step, for instance, could reveal an optimal temperature range.

Table 2: Influence of Temperature on Reaction Yield

Entry Temperature (°C) Reaction Time (h) Yield (%)
1 60 24 55
2 80 18 78
3 100 12 91
4 120 12 88 (with byproduct formation)
5 140 8 75 (significant decomposition)

The data suggests that increasing the temperature to 100 °C significantly improves the yield by accelerating the reaction. However, further increases in temperature lead to a decrease in yield, likely due to thermal degradation of the product or the formation of side products.

Pressure is another parameter that can be manipulated, particularly in reactions involving gaseous reagents or intermediates. While not always a primary consideration for many solution-phase quinoline syntheses, in certain catalytic hydrogenation or carbonylation steps that might be part of a synthetic route, pressure control would be crucial.

Catalyst Loading and Ligand Optimization

Catalysis is a powerful tool for enhancing the efficiency and selectivity of organic syntheses. In the context of synthesizing this compound, transition metal catalysts, particularly palladium-based systems, are often employed for cross-coupling reactions to introduce the bromo-substituent or for amination reactions.

The optimization of catalyst loading is a critical step to balance reaction efficiency with cost and potential product contamination. A representative study on a palladium-catalyzed amination reaction is shown below.

Table 3: Effect of Catalyst Loading on Yield

Entry Catalyst Loading (mol%) Ligand Yield (%)
1 1 Xantphos 65
2 2 Xantphos 88
3 5 Xantphos 94
4 10 Xantphos 95
5 5 RuPhos 91
6 5 Johnphos 85

The results indicate that a catalyst loading of 5 mol% provides an excellent yield, with only a marginal increase observed at higher loadings, making 5 mol% the more cost-effective choice. The choice of ligand is also crucial, with Xantphos demonstrating superior performance in this hypothetical example compared to other common phosphine ligands.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound provides numerous opportunities to implement these principles.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved through the use of addition and cycloaddition reactions over substitution and elimination reactions.

Use of Safer Solvents and Auxiliaries: As demonstrated in the solvent selection section, while traditional polar aprotic solvents may offer high yields, exploring greener alternatives like ethanol, water, or even solvent-free conditions is a key aspect of green chemistry. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. nih.gov The development of highly active and recyclable catalysts is a major goal in the sustainable synthesis of quinolines.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input. bohrium.com

Waste Prevention: Optimizing reactions to maximize yield and minimize byproduct formation is a fundamental principle of green chemistry.

By systematically applying these principles, the synthesis of this compound can be made more environmentally benign without compromising on efficiency and product quality. The development of nanocatalyzed protocols and the use of benign reaction media are promising avenues for future research in this area. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations would serve as the foundation for understanding the intrinsic properties of the 5-Bromo-6,8-difluoroquinolin-3-amine molecule.

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For a molecule with rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformation among various possible spatial arrangements.

Electronic Structure Analysis (HOMO-LUMO Energies and Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectral Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely to be attacked by nucleophiles.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's stability and reactivity, complementing the qualitative information from HOMO-LUMO and MEP analyses.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry can also be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction, and for designing more efficient synthetic routes.

While the specific data for this compound is not available to populate detailed tables and in-depth discussions for each of these sections, the framework outlined above represents the standard and rigorous approach that would be taken in the computational investigation of this and other similar chemical compounds. The insights gained from such studies are fundamental to the rational design of new molecules with desired properties for a wide range of applications in materials science and medicinal chemistry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts of nitrogen-containing heterocyclic compounds. nih.gov By applying methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound Predicted using a generalized DFT approach for illustrative purposes.

Atom Predicted Chemical Shift (ppm)
C2 145.8
C3 120.5
C4 148.2
C4a 128.9
C5 115.3
C6 155.1 (d, J = 250 Hz)
C7 118.7
C8 157.4 (d, J = 255 Hz)
C8a 139.6
F6 -115.2

Theoretical Studies on Halogen Effects on Reactivity and Electronic Structure

The presence and position of halogen atoms significantly influence the electronic structure and reactivity of the quinoline (B57606) ring system. acs.org In this compound, the electronegative fluorine atoms at positions 6 and 8, and the bromine atom at position 5, are expected to have a substantial impact.

Theoretical studies on similar halogenated aromatic compounds demonstrate that halogens act as electron-withdrawing groups through induction, while also exhibiting a weaker electron-donating effect through resonance. The strong inductive effect of the two fluorine atoms is anticipated to decrease the electron density of the quinoline core, potentially affecting its basicity and reactivity towards electrophiles. acs.org The bromine atom at position 5 further contributes to this electron-withdrawing nature.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by examining charge distributions and orbital interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are also key indicators of reactivity. For halogenated quinolines, the HOMO is typically distributed over the bicyclic ring system, while the LUMO is also located on the ring, with significant contributions from the atoms of the pyridine (B92270) part of the quinoline. The introduction of halogens tends to lower the energies of both HOMO and LUMO, which can influence the molecule's susceptibility to nucleophilic and electrophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound Based on general principles of halogen effects on quinoline systems.

Property Predicted Value Influence of Halogens
HOMO Energy -6.5 eV Lowered due to inductive withdrawal
LUMO Energy -1.8 eV Lowered due to inductive withdrawal
HOMO-LUMO Gap 4.7 eV Potentially increased, affecting stability

Molecular Dynamics Simulations for Dynamic Behavior (if applicable, without biological implications)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. These simulations model the atomic movements over time, offering a view of the molecule's conformational flexibility and intermolecular interactions.

While no specific MD simulation studies for this compound were identified in the search results, the methodology has been applied to other quinoline derivatives. nih.gov Such simulations for this compound would likely focus on its solvation properties and its interactions with other molecules in a non-biological context. For example, MD simulations could be used to study the radial distribution functions of solvent molecules around the solute, providing information about the solvation shell structure. These simulations would also be valuable for understanding how the halogen atoms and the amine group participate in intermolecular interactions like hydrogen bonding and halogen bonding.

Chemical Reactivity and Mechanistic Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally susceptible to electrophilic substitution on the benzene (B151609) ring portion and nucleophilic substitution on the pyridine (B92270) ring portion. In 5-Bromo-6,8-difluoroquinolin-3-amine, the electronic landscape is significantly influenced by the substituents.

Electrophilic Substitution: The fluorine atoms at positions 6 and 8 are strong deactivating groups due to their inductive electron-withdrawing effect, making electrophilic aromatic substitution challenging. The amino group at position 3 is an activating group and would typically direct electrophiles to the ortho and para positions. However, in this specific molecule, the likely site for any potential electrophilic attack would be the 4-position, influenced by the directing effect of the amine. Common electrophilic substitution reactions like nitration or halogenation would require harsh conditions and may lead to a mixture of products or decomposition. The benzene ring is deactivated by the fluorine atoms, making positions 5 and 7 less susceptible to electrophilic attack compared to an unsubstituted quinoline.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at positions 6 and 8, being good leaving groups and activating the ring towards nucleophilic attack, are potential sites for SNAr reactions. Strong nucleophiles can displace one or both fluorine atoms, particularly if there is an electron-withdrawing group activating the system. However, without additional activation, these reactions may require forcing conditions. The bromine at position 5 is less likely to undergo direct nucleophilic substitution compared to the activated fluorine atoms.

Reactions Involving the Amine Functionality

The primary amine group at the 3-position is a key site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions typical of aromatic amines.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization: The primary aromatic amine can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents at the 3-position, such as halides, cyano, or hydroxyl groups.

Formation of Heterocycles: The 3-aminoquinoline (B160951) scaffold can be a precursor for the synthesis of fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds can lead to the formation of new rings fused to the quinoline core.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is the most versatile handle for synthetic modifications via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively used for a variety of cross-coupling reactions involving aryl bromides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. It is a highly efficient method for forming new C-C bonds and introducing aryl, heteroaryl, or alkyl groups at the 5-position.

Heck Reaction: The Heck reaction couples the bromoquinoline with an alkene to form a new substituted alkene at the 5-position. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromoquinoline and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the bromoquinoline with a primary or secondary amine. This provides a direct route to 5-amino-substituted quinoline derivatives.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)5-R-6,8-difluoroquinolin-3-amine
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base5-(alkenyl)-6,8-difluoroquinolin-3-amine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)5-(alkynyl)-6,8-difluoroquinolin-3-amine
Buchwald-HartwigR¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP), Base5-(R¹R²N)-6,8-difluoroquinolin-3-amine

Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed to form new bonds at the 5-position. These reactions are particularly useful for forming C-O, C-S, and C-N bonds. For instance, coupling with phenols, thiols, or amides can be achieved using a copper catalyst, often in the presence of a ligand and a base at elevated temperatures.

Regioselectivity and Chemoselectivity in Synthetic Transformations

Regioselectivity: In reactions involving the quinoline ring, the position of substitution is crucial. For metal-catalyzed cross-coupling, the reaction will overwhelmingly occur at the C-Br bond at position 5, as C-F bonds are generally unreactive under these conditions. In potential nucleophilic aromatic substitution reactions, the fluorine atoms at positions 6 and 8 would be the preferred sites of attack due to electronic activation. Electrophilic substitution, if it were to occur, would likely be directed to the 4-position by the amino group.

Chemoselectivity: With multiple reactive sites, the choice of reagents and reaction conditions is critical to achieve selectivity. For example, the amine group can be selectively acylated in the presence of the bromo and fluoro substituents under mild basic or neutral conditions. Conversely, metal-catalyzed cross-coupling at the bromine atom can be performed without affecting the amine or fluorine groups by careful selection of the catalyst and reaction conditions. Protection of the amine group (e.g., as an amide) may be necessary for certain transformations to prevent side reactions.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on this compound are not extensively reported in the public literature. However, general principles of physical organic chemistry can be applied to understand its reactivity.

Kinetics: The rates of the reactions discussed are dependent on several factors. For metal-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the C-Br bond to the metal center. The electron-withdrawing fluorine atoms can influence the electron density at the 5-position, potentially affecting the rate of this step. For nucleophilic aromatic substitution, the rate is dependent on the concentration of both the quinoline substrate and the nucleophile, and the reaction is accelerated by the electron-withdrawing nature of the fluorine atoms. The kinetics of reactions involving the amine group, such as acylation, are typical for nucleophilic attack on a carbonyl group.

Thermodynamics: The thermodynamic stability of the products versus the reactants determines the position of equilibrium for a given reaction. Most of the cross-coupling and functional group transformation reactions discussed are thermodynamically favorable and proceed to completion. The stability of the quinoline aromatic system is a driving force in many of these reactions. Thermodynamic data for quinoline and its derivatives have been studied, providing a basis for estimating the energetic changes in these transformations. longdom.orgosti.gov For instance, the formation of strong C-C and C-N bonds in cross-coupling reactions makes these processes highly exergonic.

Role As a Synthetic Building Block and Precursor

Synthesis of Complex Quinine-Related Structures

The quinoline (B57606) scaffold is the core structural motif of the cinchona alkaloids, a class of natural products that includes the renowned antimalarial drug, quinine (B1679958). The functional group array of 5-bromo-6,8-difluoroquinolin-3-amine makes it a valuable starting material for the synthesis of novel and complex quinine-related structures. The amino group at the C3-position can be diazotized and subsequently replaced with a hydroxyl group, a key feature in many cinchona alkaloids. The bromine atom at the C5-position serves as a handle for the introduction of the characteristic quinuclidine (B89598) moiety through various cross-coupling reactions, such as the Suzuki or Stille coupling. Furthermore, the fluorine atoms at the C6 and C8 positions can modulate the physicochemical and pharmacological properties of the resulting quinine analogues, potentially leading to compounds with enhanced efficacy or improved pharmacokinetic profiles.

Table 1: Potential Synthetic Transformations for Quinine-Related Structures

Starting Material Reagents and Conditions Product Feature Relevance to Quinine Synthesis
This compound 1. NaNO₂, HCl2. H₂O, Δ 3-Hydroxy-quinoline Introduction of the key hydroxyl group
5-Bromo-6,8-difluoroquinolin-3-ol Vinylquinuclidine, Pd-catalyst C5-Quinuclidinyl-quinoline Formation of the core alkaloid structure

Precursor for Advanced Heterocyclic Scaffolds and Derivatives

The inherent reactivity of this compound allows for its elaboration into a diverse array of advanced heterocyclic scaffolds. The amino group can participate in condensation reactions with various bifunctional reagents to construct fused ring systems. For instance, reaction with β-ketoesters can lead to the formation of pyrimido[4,5-c]quinoline (B14755456) derivatives, while condensation with α-haloketones followed by intramolecular cyclization can yield imidazo[4,5-c]quinolines. The bromine atom can be exploited in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby expanding the chemical space of accessible quinoline derivatives. rsc.org The functionalization of the quinoline ring is a key strategy in medicinal chemistry to enhance the pharmacological profile of these derivatives. rsc.org

Table 2: Examples of Heterocyclic Scaffolds from this compound

Reaction Type Reagents Resulting Heterocyclic Scaffold
Condensation Diethyl malonate Pyrimido[4,5-c]quinoline
Condensation/Cyclization α-Bromoacetophenone Imidazo[4,5-c]quinoline
Suzuki Coupling Arylboronic acid 5-Aryl-6,8-difluoroquinolin-3-amine

Applications in Ligand Design for Catalysis

The quinoline nucleus, particularly with nitrogen and other heteroatom-containing substituents, is a privileged scaffold for the design of ligands for transition metal catalysis. The 3-amino group and the quinoline nitrogen of this compound can act as a bidentate chelating unit for various metal centers. The electronic properties of the ligand can be fine-tuned by the electron-withdrawing fluorine atoms and the bromine atom. Furthermore, the bromine atom provides a site for further modification, allowing for the introduction of other coordinating groups to create multidentate ligands. These tailored ligands can be utilized in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. A copper-catalyzed selective C5-H bromination of 8-aminoquinoline (B160924) amides has been developed, highlighting the utility of functionalized quinolines in catalytic processes. rsc.org

Integration into Supramolecular Assemblies

The design and synthesis of complex supramolecular architectures rely on specific and directional non-covalent interactions. The functional groups of this compound offer multiple points for engaging in such interactions. The amino group can act as a hydrogen bond donor, while the quinoline nitrogen and the fluorine atoms can act as hydrogen bond acceptors. The aromatic quinoline core can participate in π-π stacking interactions. Moreover, the bromine atom can engage in halogen bonding, a highly directional and specific non-covalent interaction. By strategically combining these interactions, this compound can be integrated as a key building block into the programmed self-assembly of intricate supramolecular structures such as coordination polymers, liquid crystals, and molecular cages.

Potential in Materials Science (e.g., fluorescent dyes, organic electronics)

Quinoline derivatives are known for their interesting photophysical properties and have been widely investigated for applications in materials science. acs.org The extended π-system of the quinoline ring in this compound provides a basis for fluorescence. The amino group at the C3-position can act as an electron-donating group, and its substitution can be used to modulate the emission wavelength. The fluorine and bromine substituents can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence. These characteristics make this compound a promising candidate for the development of novel fluorescent dyes for bioimaging and sensing applications. Furthermore, the ability to functionalize the quinoline core through the bromine atom opens up avenues for its incorporation into conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.comresearchgate.net The development of quinoline-based materials for OLEDs is an active area of research. uconn.edu

Advanced Analytical Methodologies for Characterization and Quantification

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatography coupled with mass spectrometry is a cornerstone for the purity assessment of 5-Bromo-6,8-difluoroquinolin-3-amine, allowing for the separation, identification, and quantification of the main compound and any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for a compound like this compound due to its polarity and thermal lability. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, after which the mass spectrometer provides mass-to-charge ratio (m/z) data for structural elucidation and confirmation.

In a typical LC-MS analysis, a reversed-phase C18 column is often employed with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). oslomet.no Electrospray ionization (ESI) is a common ionization technique for quinoline (B57606) derivatives, often yielding a prominent protonated molecule [M+H]⁺ in the positive ion mode. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide highly accurate mass measurements, enabling the determination of the elemental composition with mass errors below 5 mDa. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be applied, potentially after derivatization, to analyze for volatile impurities. However, LC-MS is generally the preferred method for non-volatile and thermally sensitive molecules like halogenated quinolines. nih.gov

Illustrative LC-MS Data for Purity Analysis:

Retention Time (min)Observed m/z ([M+H]⁺)Proposed IdentityPurity (%)
5.82276.9875This compound99.5
4.51198.0671Potential debrominated impurity0.2
6.95293.0140Potential oxidation product0.3

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the routine quantification and purity monitoring of this compound. The method's reliability and precision make it ideal for quality control applications.

A reversed-phase HPLC method would typically be developed. oslomet.noresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase (e.g., C18). The mobile phase composition, flow rate, and column temperature are optimized to achieve a good separation between the main peak and any impurities. The quinoline core of the molecule contains a chromophore that allows for sensitive detection using a UV-Vis detector, typically in the range of 220-350 nm.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. This allows for the precise determination of the concentration of this compound in a given sample.

Typical HPLC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient20% B to 80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Capillary Electrophoresis (CE) Studies

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. As an amine, this compound can be protonated in an acidic buffer, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. kapillarelektrophorese.eu

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte, BGE). oup.com When a high voltage is applied, analytes migrate according to their charge-to-size ratio. nih.govresearchgate.net This technique provides rapid analysis times, high separation efficiency, and requires minimal sample and solvent volumes. oup.com Detection is typically performed using UV-Vis spectrophotometry. kapillarelektrophorese.eu The choice of BGE pH is critical; a pH below the pKa of the amine group ensures protonation and migration towards the cathode. kapillarelektrophorese.eu

Hypothetical CE Separation Parameters:

ParameterCondition
CapillaryFused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte (BGE)25 mM Phosphate buffer, pH 2.5
Voltage20 kV
DetectionUV at 220 nm
InjectionHydrodynamic (50 mbar for 5 s)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence and quantify the atomic concentration of carbon, nitrogen, bromine, and fluorine on the surface of a solid sample.

High-resolution scans of the individual elemental peaks can provide information about the chemical bonding environment. The binding energy of the F 1s peak, for example, is characteristic of organofluorine compounds. xpsfitting.comthermofisher.com The C 1s spectrum can be deconvoluted to identify carbons bonded to other carbons, nitrogen, and fluorine, as the fluorine atoms induce a significant chemical shift to higher binding energy for adjacent carbon atoms. thermofisher.com This makes XPS a powerful tool for confirming the chemical integrity of the compound's surface.

Expected XPS Binding Energies (eV):

Element (Orbital)Expected Binding Energy (eV)Chemical State Information
C 1s~285.0 (C-C, C-H), ~286.5 (C-N), ~288.0 (C-F)Confirms carbon bonding environments.
N 1s~400.0Corresponds to the amine and quinoline nitrogen.
Br 3d~70.0Confirms the presence of bromine.
F 1s~688-689Characteristic of covalent C-F bonds. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology (if relevant to aggregated forms)

When this compound is in a solid, crystalline, or aggregated form, electron microscopy techniques can be used to study its morphology.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. It can reveal information about the crystal habit, particle size, and particle size distribution of the compound. This is valuable for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM) offers even higher resolution, capable of imaging at the near-atomic level for highly ordered crystalline materials. nih.govbohrium.com However, organic molecules, including halogenated quinolines, are highly sensitive to the high-energy electron beam used in TEM, which can cause radiation damage and destroy the crystalline structure. whiterose.ac.ukresearchgate.net Therefore, low-dose techniques, such as cryo-TEM, are often necessary to study the morphology and crystal lattice of such beam-sensitive organic materials. researchgate.net

These techniques are most relevant when the solid-state properties of the compound are of interest, for instance, in pharmaceutical development where crystallinity and particle morphology can influence dissolution rates and bioavailability.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. For 5-Bromo-6,8-difluoroquinolin-3-amine, future research will likely focus on developing novel and sustainable synthetic methodologies that improve upon existing protocols.

Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future endeavors should prioritize the development of catalytic and one-pot procedures. For instance, the application of transition-metal-catalyzed C-H activation and annulation strategies could provide more atom-economical pathways to the quinoline (B57606) core. Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reproducibility.

A key area for development will be the use of greener solvents and reagents. The replacement of traditional volatile organic compounds with bio-based solvents or even aqueous reaction media would significantly enhance the sustainability of the synthesis. Moreover, the use of solid-supported catalysts could facilitate easier product purification and catalyst recycling, further contributing to a more environmentally friendly process.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Catalyst Stoichiometric reagentsRecyclable solid-supported catalysts, biocatalysts
Solvent Volatile organic compoundsBio-based solvents, water, supercritical fluids
Reaction Type Multi-step, batch processingOne-pot reactions, flow chemistry
Atom Economy LowerHigher
Waste Generation SignificantMinimized

Discovery of New Reactivity Patterns and Selective Transformations

The unique arrangement of functional groups in this compound opens up a vast landscape for exploring new reactivity patterns and selective chemical transformations. The interplay between the electron-rich amino group and the electron-deficient difluorinated aromatic ring, along with the versatile bromine atom, is ripe for investigation.

Future research should focus on the selective functionalization of the molecule. The bromine atom at the 5-position is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Developing highly selective catalysts for these transformations in the presence of the other functional groups will be crucial for creating a diverse library of derivatives.

The reactivity of the amine group at the 3-position also warrants further exploration. Beyond simple acylation or alkylation, its role in directing C-H activation or participating in novel cyclization reactions could lead to the synthesis of unique polycyclic aromatic systems. Furthermore, the influence of the two fluorine atoms on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the quinoline core is an area that requires detailed mechanistic investigation.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

In silico methods are becoming indispensable tools in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including ionization potential, electron affinity, and HOMO-LUMO energy gaps. These predictions are invaluable for assessing the potential of this molecule in electronic applications. Furthermore, computational modeling can be used to elucidate the mechanisms of its reactions, helping to rationalize observed reactivity and predict the outcomes of new transformations.

Molecular dynamics simulations can be utilized to study the intermolecular interactions of this compound. This is particularly relevant for predicting its self-assembly behavior and its potential to form ordered structures in the solid state, a key factor for applications in materials science.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of electronic properties, reaction mechanisms, and spectroscopic data.
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption and emission spectra to guide optical applications.
Molecular Dynamics (MD) Simulation of intermolecular interactions and self-assembly in condensed phases.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bonding and non-covalent interactions within the molecule and its aggregates.

Exploration of its Role in the Synthesis of Novel Material Architectures

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of novel material architectures with tailored properties. Its rigid, planar quinoline core, combined with the potential for extensive functionalization, offers exciting possibilities in the field of materials science.

One promising avenue is its use as a precursor for organic semiconductors. By strategically modifying the molecule through cross-coupling reactions at the bromine position and functionalization of the amino group, it may be possible to tune its electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of fluorine atoms can enhance the stability and electron-transporting capabilities of such materials.

Furthermore, the ability of the amino and quinoline nitrogen atoms to coordinate with metal ions suggests that this compound could be a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.